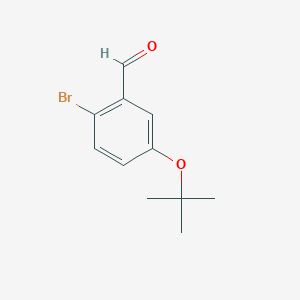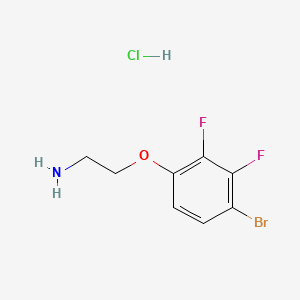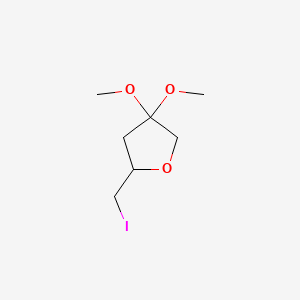
2-(Iodomethyl)-4,4-dimethoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-4,4-dimethoxyoxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the second carbon of a 4,4-dimethoxyoxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4,4-dimethoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as thiocyanate or phenoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium thiocyanate or sodium phenoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Methyl thiocyanate or methyl phenoxide.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Iodomethyl)-4,4-dimethoxyoxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-4,4-dimethoxyoxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The oxolane ring provides stability and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(iodomethyl)benzene
- 2-(Iodomethyl)-1,3,5-trimethylbenzene
- 30-Iodo-50-(iodomethyl)biphenyl-4-carbonitrile
Uniqueness
2-(Iodomethyl)-4,4-dimethoxyoxolane is unique due to the presence of both an iodomethyl group and a dimethoxyoxolane ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H13IO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-(iodomethyl)-4,4-dimethoxyoxolane |
InChI |
InChI=1S/C7H13IO3/c1-9-7(10-2)3-6(4-8)11-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
BXJKUYRXSRQMNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(OC1)CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


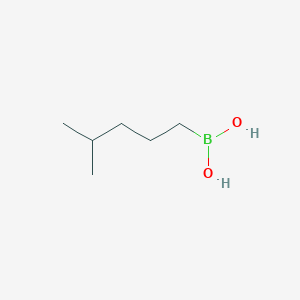
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)
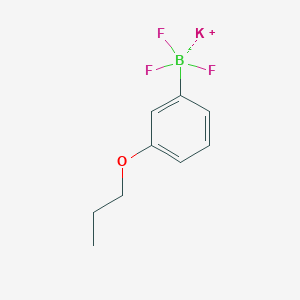
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)
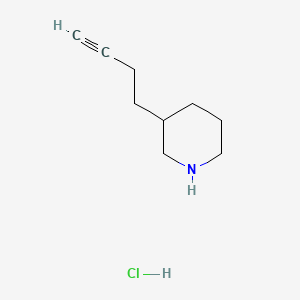
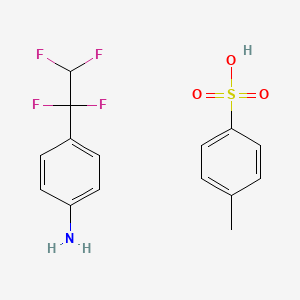
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)

![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
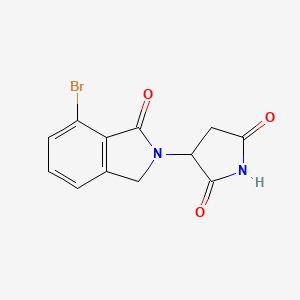
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
